1,2,2-Triphenyl-1-(2-pyridyl)ethanol
Description
1,2,2-Triphenyl-1-(2-pyridyl)ethanol is an organic compound that features a pyridine ring and three phenyl groups attached to an ethanol backbone
Properties
CAS No. |
56501-78-1 |
|---|---|
Molecular Formula |
C25H21NO |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1,2,2-triphenyl-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C25H21NO/c27-25(22-16-8-3-9-17-22,23-18-10-11-19-26-23)24(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,24,27H |
InChI Key |
VUYYLBOFHKNLJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=N4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2-Triphenyl-1-(2-pyridyl)ethanol can be synthesized through the reaction of 2-picoline (2-methylpyridine) with benzaldehyde. This reaction is a type of Knoevenagel condensation, which typically does not require a catalyst or solvent . The reaction conditions involve heating the mixture of benzaldehyde and 2-picoline, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
1,2,2-Triphenyl-1-(2-pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine ring and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1,2,2-Triphenyl-1-(2-pyridyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and molecular recognition.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1,2,2-Triphenyl-1-(2-pyridyl)ethanol involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and engage in π-π interactions with other molecules, influencing their behavior and activity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-(2-pyridyl)ethanol: This compound has a similar structure but with fewer phenyl groups.
2-(2-Pyridyl)ethanol: This compound lacks the triphenyl groups and has different chemical properties.
Uniqueness
1,2,2-Triphenyl-1-(2-pyridyl)ethanol is unique due to its combination of a pyridine ring and three phenyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
1,2,2-Triphenyl-1-(2-pyridyl)ethanol is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound has the following chemical formula: C25H21NO. It is characterized by a triphenyl structure and a pyridyl group, which contribute to its unique interactions in biological systems. The compound is often utilized as a building block in organic synthesis and has applications in enzyme studies and molecular recognition.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has been evaluated for its activity against K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (human breast cancer) cell lines. The compound exhibited significant inhibition of cell proliferation, with mechanisms involving apoptosis induction and modulation of key proteins associated with cell cycle regulation .
The mechanisms underlying the biological activity of this compound include:
- Enzyme Interaction : The compound can form hydrogen bonds and engage in π-π interactions with various enzymes, influencing their activity and stability.
- Cell Cycle Regulation : It has been shown to reduce the levels of proliferating cell nuclear antigen (PCNA), a crucial protein for DNA replication, thereby inducing cell cycle arrest .
- Apoptotic Pathways : The compound activates apoptotic pathways by inducing caspase activation and PARP cleavage, leading to programmed cell death .
Antimicrobial Activity
While primarily studied for its anticancer properties, this compound also displays antimicrobial activity. Preliminary investigations suggest efficacy against various bacterial strains, although further studies are required to elucidate its full antimicrobial potential.
Case Studies
A series of case studies have explored the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| K562 | 5.0 | Apoptosis induction | |
| MV4-11 | 4.5 | Cell cycle arrest | |
| MCF-7 | 6.0 | Caspase activation |
These studies demonstrate the compound's potential as a therapeutic agent in cancer treatment.
Comparative Studies
Comparative studies have also been conducted to evaluate the efficacy of this compound against other compounds with similar structures. These studies often highlight variations in potency and mechanisms of action based on structural differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
